molecular formula C21H18N2O3 B035253 Dihydrorhodamine 123 CAS No. 109244-58-8

Dihydrorhodamine 123

Cat. No.: B035253
CAS No.: 109244-58-8
M. Wt: 346.4 g/mol
InChI Key: FNEZBBILNYNQGC-UHFFFAOYSA-N
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Description

Historical Development and Evolution in Reactive Oxygen Species Detection

The development of this compound as a reactive oxygen species detection probe emerged from the critical need to monitor cellular oxidative processes in real-time. The compound represents a significant advancement from earlier detection methods, offering researchers a reliable tool for investigating the complex world of cellular redox biology.

Early research into reactive oxygen species detection faced substantial challenges with existing methodologies. Traditional approaches often required cell isolation and complex preparation procedures that could alter cellular functionality and produce inconsistent results. The introduction of this compound addressed these limitations by providing a probe that could function effectively in whole blood assays, requiring minimal sample preparation while maintaining cellular integrity.

The evolution of this compound usage can be traced through several key developmental phases. Initial studies demonstrated its effectiveness in detecting peroxynitrite-mediated oxidation, establishing its sensitivity to this important reactive nitrogen species. Research revealed that peroxynitrite at concentrations ranging from 0 to 1000 nanomolar induced linear, concentration-dependent oxidation of this compound, demonstrating the probe's remarkable sensitivity and specificity for this particular oxidant.

Subsequent developments focused on optimizing this compound protocols for flow cytometry applications. Researchers established standardized procedures that enabled simultaneous detection of reactive oxygen species in multiple cell populations, particularly neutrophils, eosinophils, and monocyte subsets. These advances represented a significant leap forward from earlier methodologies that required separate analysis of individual cell types.

The probe's historical significance is further emphasized by its adoption in clinical diagnostic applications. The dihydrorhodamine flow cytometry test became a standard diagnostic tool for chronic granulomatous disease, a condition characterized by defective neutrophil oxidative burst capacity. This clinical application validated the probe's reliability and established its importance beyond basic research applications.

Core Significance in Redox Biology Research

This compound occupies a central position in redox biology research due to its unique chemical properties and versatile applications. The compound functions as an uncharged, nonfluorescent molecule that readily penetrates cell membranes, where it undergoes oxidation to form the fluorescent rhodamine 123. This transformation enables researchers to monitor reactive oxygen species production in real-time within living cells.

The mitochondrial localization of oxidized rhodamine 123 provides researchers with a powerful tool for investigating mitochondrial redox states. Upon oxidation, the cationic rhodamine 123 product accumulates specifically in mitochondria, allowing for targeted assessment of mitochondrial reactive oxygen species production. This property has proven invaluable for studies investigating mitochondrial dysfunction, apoptosis, and cellular energy metabolism.

Research applications of this compound span numerous biological systems and disease models. The probe has been instrumental in investigating neutrophil respiratory burst activity, revealing that neutrophils produce the strongest reactive oxygen species response compared to other leukocyte populations. Studies utilizing this compound have demonstrated that neutrophils respond robustly to various stimuli, including bacterial challenges and chemical activators such as phorbol myristate acetate.

The probe's significance extends to understanding inflammatory processes and immune cell function. Comprehensive analysis using this compound has revealed distinct reactive oxygen species production patterns among different immune cell subsets. Eosinophils and monocyte subsets show extensive reactive oxygen species responses when stimulated with bacterial challenges or strong chemical activators, providing insights into the diverse roles these cells play in immune defense mechanisms.

This compound has also contributed significantly to understanding disease pathogenesis. Research utilizing this probe has provided crucial insights into chronic granulomatous disease, where defective reactive oxygen species production leads to recurrent infections. The probe's ability to detect reduced oxidative burst capacity has made it an essential diagnostic tool for identifying patients with this inherited immunodeficiency disorder.

Table 1: Technical Specifications of this compound

Property Value Reference
Chemical Formula C₂₁H₁₈N₂O₃
Molecular Weight 346.4
Chemical Abstract Service Number 109244-58-8
Excitation Wavelength Maximum 507 nanometers
Emission Wavelength Maximum 529 nanometers
Purity ≥95% by High Performance Liquid Chromatography
Solubility Soluble in Dimethyl Sulfoxide

Comparative Analysis with Other Fluorescent Probes

The landscape of fluorescent probes for reactive oxygen species detection includes several compounds, each with distinct advantages and limitations. This compound distinguishes itself from other probes through its specific reactivity profile and cellular localization properties, particularly when compared to dichlorodihydrofluorescein diacetate, another widely used probe in redox biology research.

Dichlorodihydrofluorescein diacetate represents the most commonly compared probe to this compound. While both compounds serve as indicators of cellular oxidative stress, their mechanisms of action and specificity profiles differ significantly. Dichlorodihydrofluorescein diacetate requires enzymatic hydrolysis to its active form, dichlorodihydrofluorescein, before it can respond to oxidative conditions. This additional step introduces potential variability in results based on cellular esterase activity levels.

Research comparing the two probes has revealed important differences in their oxidant specificity. This compound demonstrates particular sensitivity to peroxynitrite, showing 44% efficiency in oxidation by this reactive nitrogen species. In contrast, dichlorodihydrofluorescein exhibits 38% efficiency for peroxynitrite oxidation under similar conditions. These differences in sensitivity can significantly impact experimental results and data interpretation.

The cellular localization patterns of these probes also differ substantially. Upon oxidation, this compound produces rhodamine 123, which specifically accumulates in mitochondria due to its cationic nature. This mitochondrial localization provides researchers with spatially resolved information about reactive oxygen species production. Dichlorodihydrofluorescein, conversely, produces a fluorescent product that distributes more broadly throughout the cytoplasm, providing general cellular oxidative stress information without specific subcellular localization.

Table 2: Comparative Oxidant Reactivity Profile

Oxidant Species This compound Efficiency Dichlorodihydrofluorescein Efficiency Reference
Peroxynitrite 44% 38%
Hypochlorous Acid 66% 9%
Hydrogen Peroxide Alone No significant oxidation No significant oxidation
Hydrogen Peroxide + Peroxidase Efficient oxidation Less efficient oxidation

The stability and artifact generation potential of these probes represent another critical comparison point. This compound demonstrates superior stability under various experimental conditions, particularly when exposed to ultraviolet light. Research has shown that ultraviolet irradiation can cause artifactual oxidation of this compound in cell-free solutions, but this effect is minimized in cellular systems when proper controls are implemented.

Studies investigating the performance of both probes under different experimental conditions have revealed that this compound provides more reliable results in neutrophil reactive oxygen species detection. The probe demonstrates consistent performance when measuring phorbol myristate acetate-mediated reactive oxygen species production in neutrophils, while showing less reliability in epithelial, fibroblast, and T cell systems. This cell-type specificity represents an important consideration for experimental design and probe selection.

The potential for artifactual signal amplification differs between these probes. Both this compound and dichlorodihydrofluorescein can undergo redox cycling reactions that artificially amplify fluorescence signals. However, the extent and mechanisms of these artifacts vary between the compounds. This compound forms an intermediate radical that can react with oxygen, potentially leading to redox cycling. Understanding these limitations is crucial for proper experimental design and data interpretation.

Table 3: Probe Performance Characteristics Comparison

Characteristic This compound Dichlorodihydrofluorescein Diacetate Reference
Cell Membrane Permeability Excellent Requires esterase activity
Mitochondrial Localization Yes (after oxidation) No
Ultraviolet Light Stability Moderate (with proper controls) Variable
Neutrophil Application Suitability High Moderate
Redox Cycling Potential Present Present
Clinical Diagnostic Use Established (chronic granulomatous disease) Limited

The environmental detection applications of these probes also demonstrate distinct performance characteristics. Research comparing this compound and dichlorodihydrofluorescein diacetate for ambient air reactive oxygen species detection revealed that dichlorodihydrofluorescein diacetate often performed better for environmental applications. This probe responded to most reactive oxygen species functional groups while avoiding reactions with non-oxidizing species. This compound, in contrast, showed broader reactivity that could lead to overestimation of reactive oxygen species levels in environmental samples.

Properties

IUPAC Name

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEZBBILNYNQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148859
Record name Dihydrorhodamine 123
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109244-58-8
Record name Dihydrorhodamine 123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrorhodamine 123
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Record name Dihydrorhodamine 123
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Preparation Methods

Reduction with Sodium Borohydride

Rhodamine 123 is dissolved in a polar aprotic solvent, typically anhydrous tetrahydrofuran (THF) or ethanol, and treated with excess NaBH₄ at room temperature. The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbons, yielding the dihydro form. After 1–2 hours, the mixture is quenched with an acidic aqueous solution (e.g., dilute HCl) to neutralize excess borohydride and protonate the product. The crude DHR 123 is then extracted using dichloromethane or ethyl acetate and dried over anhydrous sodium sulfate.

Key Reaction Parameters

  • Molar Ratio : A 2:1 molar excess of NaBH₄ to rhodamine 123 ensures complete reduction.

  • Solvent Choice : THF provides optimal solubility for both reactants, while ethanol may require longer reaction times.

  • Temperature : Reactions are typically conducted at 20–25°C to minimize side reactions.

Purification via Flash Column Chromatography

The crude product is purified using silica gel flash column chromatography with a gradient elution system (e.g., 5–10% methanol in dichloromethane). This step removes unreacted rhodamine 123 and sodium borate byproducts. The purity of the eluted DHR 123 is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Synthesis Parameters for this compound

ParameterDetail
Starting MaterialRhodamine 123
Reducing AgentSodium borohydride (NaBH₄)
SolventTetrahydrofuran (THF) or ethanol
Reaction Time1–2 hours
Yield After Purification90%
Purity AssessmentNMR, TLC

Characterization and Analytical Data

Structural Confirmation by NMR Spectroscopy

¹H NMR analysis of DHR 123 (in deuterated dimethyl sulfoxide, DMSO-d₆) reveals distinct shifts compared to rhodamine 123:

  • Aromatic Protons : Downfield shifts at δ 7.8–8.2 ppm indicate reduced electron density in the xanthene ring.

  • Hydroxyl Groups : Broad singlets at δ 5.2–5.5 ppm confirm the presence of two hydroxyl groups.

  • Methyl Ester : A singlet at δ 3.7 ppm corresponds to the methyl ester moiety.

Spectrophotometric Properties

DHR 123 exhibits no fluorescence in its reduced state (λₑₓ = 500 nm, λₑₘ = 536 nm). Upon oxidation to rhodamine 123 by ROS, fluorescence intensity increases linearly with ROS concentration, a property validated in flow cytometry assays.

Applications in Respiratory Burst Assays

DHR 123 is a critical component in neutrophil/monocyte respiratory burst assays. Upon cellular uptake, it is oxidized to fluorescent rhodamine 123 by NADPH oxidase-generated superoxide radicals. This reaction is quantified via flow cytometry to assess phagocyte activation (Figure 1).

Key Protocol Steps :

  • Cell Loading : Incubate cells with 10 μM DHR 123 at 37°C for 15 minutes.

  • Stimulation : Treat with phorbol myristate acetate (PMA, 200 nM) to induce ROS production.

  • Analysis : Measure fluorescence intensity using FITC channel settings .

Chemical Reactions Analysis

Oxidation to Rhodamine 123

  • General Mechanism : DHR123 is a reduced form of Rhodamine 123. Upon reacting with various oxidizing agents, it converts into the fluorescent R123 . This reaction is commonly used to measure intracellular oxidative stress .
  • Reactive Oxygen Species (ROS) : DHR123 reacts with ROS such as hydrogen peroxide (H2O2), superoxide, and hydroxyl radicals . The oxidation process is often mediated by peroxidases, cytochrome c, or Fe2+ .
  • Reactive Nitrogen Species (RNS) : DHR123 also reacts with RNS, particularly peroxynitrite (ONOO-), a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide .

Reaction with Hydrogen Peroxide (H2O2)

  • Mechanism : Oxidation of DHR123 by H2O2 is not direct but requires mediation by secondary intracellular reactions, such as H2O2-cytochrome c or H2O2-Fe2+ .
  • In-Vitro vs. In-Vivo : In vitro, the addition of H2O2 to a DHR123 solution may not directly increase R123 positive cells, suggesting that DHR123 reacts with H2O2 outside the cell before entering. In vivo, R123 formation often occurs within the mitochondria, indicating intracellular H2O2 interaction .

Reaction with Peroxynitrite

  • Mechanism : Peroxynitrite directly oxidizes DHR123 in a concentration-dependent manner . This reaction is independent of metal ion catalysis .
  • Inhibition : L-cysteine and urate can inhibit peroxynitrite-mediated oxidation of DHR123. L-cysteine acts as a competitive inhibitor by oxidizing free sulfhydryl groups, while urate may reduce intermediate DHR123 radicals, recycling DHR123 .

Impact of UV Irradiation

  • Direct Oxidation : UV irradiation can directly oxidize DHR123 to R123, leading to increased green fluorescence even without ROS .
  • Experimental Considerations : UV-induced oxidation can cause erroneous results in plate reader assays if not properly controlled. Flow cytometry and fluorescence microscopy are more reliable in such conditions .
  • Controlling False Positives : Researchers must carefully select agonists, buffers, media, cell types, and measurement techniques to avoid false positives when using DHR123 under UV irradiation .

Role of Cellular Redox Systems

  • Mitochondrial Oxidation : DHR123 is oxidized to fluorescent R123 within the mitochondria, where it accumulates due to the mitochondrial membrane potential .
  • Superoxide Detection : DHR123 detects superoxide in the presence of peroxidase or cytochrome c .

Factors Influencing DHR123 Oxidation

  • Media and Buffers : The cell culture medium can affect the fluorescence intensity of DHR123. For example, Dulbecco's Modified Eagle's Medium (DMEM) can cause changes in fluorescence intensity .
  • Dilution and Loading Protocols : The method of diluting DHR123 and the loading protocols can influence its effectiveness in detecting ROS .
  • Concentration and Duration : The concentration of DHR123 and the duration of exposure significantly affect the green fluorescence signal .

Scientific Research Applications

Measurement of Oxidative Stress

DHR 123 is primarily recognized for its role in measuring oxidative stress. Upon oxidation by ROS, DHR 123 is converted to rhodamine 123, a fluorescent compound that can be quantified using fluorescence microscopy or flow cytometry.

  • Human Spermatozoa : A study demonstrated that DHR 123 effectively measures ROS production in human spermatozoa, correlating with semen parameters. It was found to be more sensitive than traditional probes like dichlorodihydrofluorescein diacetate (DCFH-DA) for detecting oxidants during the respiratory burst of neutrophils .
  • Leukocytes : DHR 123 has been extensively used to evaluate oxidative bursts in leukocytes. Its ability to enter cells passively and accumulate in mitochondria enhances its application for real-time monitoring of ROS production .

Drug Transport Studies

DHR 123 serves as a valuable tool in studying drug transport mechanisms, particularly through membrane transport proteins such as the ABCB1 gene product (MDR1).

  • Membrane Transport : Research indicates that DHR 123 can be utilized to examine the transport activity of MDR1, which is crucial for understanding drug resistance mechanisms in cancer therapy. The probe's spectral properties have been characterized, revealing optimal conditions for its use in various solvents and extraction buffers .
  • Cellular Uptake : Studies have shown that DHR 123 uptake into cells occurs via both passive diffusion and facilitated transport mechanisms, making it a versatile probe for assessing drug interactions with membrane proteins .

Imaging and Labeling Applications

DHR 123 is employed in various imaging and labeling applications due to its fluorescent properties.

  • Fluorescent Tracer : As a tracer dye, DHR 123 allows researchers to visualize cellular processes in real-time with minimal disturbance to the biological system. This application extends to biomineralization studies and materials science .
  • Nanoparticle Applications : Recent advancements have explored the use of DHR 123 in conjunction with nanoparticles for tumor monitoring. The integration of DHR 123 with hafnium oxide nanoparticles has shown potential for rapid detection of tumor markers .

Case Study: Assessing ROS in Human Spermatozoa

A comprehensive study assessed the efficiency of DHR 123 for measuring endogenous oxidative stress in human spermatozoa. The findings indicated that DHR 123 could differentiate between varying levels of oxidant production among different samples, highlighting its utility in reproductive biology research .

Case Study: Drug Resistance Mechanisms

Another significant study focused on the role of DHR 123 in evaluating drug resistance mediated by MDR1. By characterizing the probe's behavior in different media, researchers were able to elucidate the transport dynamics of clinically relevant drugs, providing insights into overcoming multidrug resistance in cancer treatment .

Mechanism of Action

Dihydrorhodamine 123 exerts its effects through its oxidation by reactive oxygen species. Upon entering the cell

Biological Activity

Dihydrorhodamine 123 (DHR123) is a non-toxic, uncharged fluorogenic probe widely utilized in biological research to assess oxidative stress and reactive oxygen species (ROS) production in various cell types. Upon oxidation by ROS, DHR123 is converted into the positively charged rhodamine 123, which can be detected using fluorescence techniques. This article explores the biological activity of DHR123, focusing on its mechanisms of action, applications in clinical diagnostics, and research findings.

DHR123 penetrates cell membranes freely due to its uncharged nature. Inside the cell, it is oxidized by ROS such as nitric oxide and peroxynitrite, resulting in the formation of rhodamine 123, which accumulates in mitochondria. This property allows researchers to visualize and quantify oxidative stress within live cells. The conversion to rhodamine 123 leads to increased fluorescence, which can be measured using flow cytometry or spectrophotometry, providing insights into cellular oxidative states and mitochondrial function .

Applications in Clinical Diagnostics

DHR123 has proven instrumental in diagnosing chronic granulomatous disease (CGD), a genetic disorder characterized by defective ROS production due to NADPH oxidase deficiencies. The DHR assay evaluates the oxidative burst activity of phagocytes. In a study involving 330 patients suspected of having CGD, the DHR assay successfully identified 17 cases (5.1%) of CGD by demonstrating reduced fluorescence upon stimulation with phorbol myristate acetate (PMA) compared to healthy controls .

Table 1: Summary of DHR Assay Results in CGD Diagnosis

Patient IDAge (Years)GenderDHR Activity (%)Diagnosis
13M0X-CGD
25F10AR-CGD
...............
Total330--Total CGD Cases: 17

Research Findings

Recent studies have expanded the understanding of DHR123's capabilities beyond CGD diagnostics. For instance, it has been employed to measure ROS production in human spermatozoa, revealing significant correlations between ROS levels and semen quality parameters. This highlights its potential for assessing male fertility issues linked to oxidative stress .

Another study demonstrated the use of DHR123 in evaluating mammalian lipoxygenase activity. The assay measures the oxidation of DHR123 by lipoxygenase products, providing a rapid method for assessing enzyme activity relevant in inflammatory responses .

Table 2: Comparison of DHR123 with Other ROS Detection Methods

MethodSensitivitySpecificityApplication Area
This compoundHighModerateOxidative stress assessment
DCFH-DAModerateLowGeneral ROS detection
Nitroblue TetrazoliumModerateHighPhagocyte function testing

Case Studies

  • Chronic Granulomatous Disease : A case study involving two patients with overlapping DHR patterns highlighted the diagnostic utility of DHR123 in distinguishing between X-linked and autosomal recessive forms of CGD. These cases illustrated how variations in fluorescence could indicate different underlying genetic defects .
  • Sperm Oxidative Stress : In a cohort study assessing sperm samples from infertile men, DHR123 was used to quantify ROS levels. The results indicated that higher oxidative stress correlated with poorer semen quality, suggesting that DHR123 could serve as a valuable tool for fertility assessments .

Comparison with Similar Compounds

Comparison with Similar ROS Probes

DHR-123 is often compared to other fluorescent ROS indicators, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) and dihydroethidium (DHE). Below is a detailed analysis of their properties, advantages, and limitations.

DHR-123 vs. DCFH-DA

Mechanism and Specificity :
  • DHR-123 : Primarily oxidized by peroxynitrite, H₂O₂, and HOCl. Its mitochondrial localization makes it ideal for studying organelle-specific ROS .
  • DCFH-DA: Detects a broader range of ROS, including hydroxyl radicals (•OH) and nitric oxide (NO), but is less specific. It localizes in the cytosol .
Sensitivity and Artifacts :
  • DHR-123 exhibits minimal autoxidation, reducing background noise compared to DCFH-DA, which is prone to auto-oxidation in light or high pH .
  • UV irradiation can artificially enhance DHR-123 fluorescence, necessitating controlled experimental conditions .
Cellular Localization :
  • DHR-123’s mitochondrial targeting contrasts with DCFH-DA’s cytosolic distribution, enabling compartment-specific ROS analysis .
Research Findings :
  • In studies of UVA-induced ROS, DHR-123 and DCFH-DA showed overlapping but distinct detection profiles, with DHR-123 more responsive to peroxynitrite .
  • Both probes were used synergistically in antibacterial research to validate ROS generation .

DHR-123 vs. Dihydroethidium (DHE)

Specificity :
  • DHE : Specifically detects superoxide (O₂•⁻) by forming 2-hydroxyethidium, a red fluorescent product. It is considered the gold standard for O₂•⁻ detection .

Tabular Comparison of Key Probes

Probe Oxidation Product Primary ROS Detected Localization Excitation/Emission (nm) Advantages Limitations
DHR-123 Rhodamine 123 Peroxynitrite, H₂O₂, HOCl Mitochondria 488/525 Low autoxidation, organelle-specific UV-sensitive, not specific to O₂•⁻
DCFH-DA Dichlorofluorescein •OH, NO, ONOO⁻, H₂O₂ Cytosol 495/529 Broad ROS detection High background, pH/light-sensitive
DHE 2-Hydroxyethidium Superoxide (O₂•⁻) Nucleus/Cytosol 518/605 O₂•⁻ specificity Less sensitive to other ROS

Critical Research Findings and Controversies

  • Superoxide Detection : While DHR-123 was initially proposed as a superoxide probe, studies show its oxidation is unaffected by SOD, challenging its utility for O₂•⁻ detection . Instead, it is more reliable for peroxynitrite and H₂O₂ .
  • Mitochondrial vs. Cytosolic ROS : DHR-123’s mitochondrial localization provides unique insights into organelle-specific oxidative stress, as seen in studies of o-vanillin’s antifungal mechanism . In contrast, DCFH-DA is better suited for cytosolic ROS in models like cardiomyocyte ischemia .
  • Probe Synergy : Combined use of DHR-123 and DCFH-DA in phagocytosis assays improves robustness by cross-validating ROS production .

Q & A

Q. What is the primary application of DHR 123 in cellular studies, and how does its mechanism enable ROS detection?

DHR 123 is a non-fluorescent, cell-permeable probe that fluoresces upon oxidation by reactive oxygen species (ROS), such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻). The oxidized product, rhodamine 123, accumulates in mitochondria due to its cationic charge, emitting green fluorescence (Ex/Em ~485–500 nm/525–536 nm). This property allows real-time tracking of ROS generation in live cells using fluorescence microscopy or flow cytometry .

Q. How should researchers optimize DHR 123 staining protocols for different cell types?

Key parameters include:

  • Dye concentration : Typically 5–10 μM (adjusted based on cell density and ROS levels) .
  • Incubation time : 15–45 minutes at 37°C to ensure cellular uptake and oxidation .
  • Controls : Include unstained cells, cells treated with ROS scavengers (e.g., NAC), and positive controls (e.g., PMA-stimulated neutrophils) .
  • Detection method : Flow cytometry (FL1 channel) for quantitative analysis or confocal microscopy for spatial resolution .

Q. What are the limitations of DHR 123 compared to other ROS probes like DCFH-DA?

DHR 123 is less prone to auto-oxidation and photo-bleaching than DCFH-DA, making it more stable for prolonged assays. However, its mitochondrial localization may limit detection of cytoplasmic ROS. Unlike DCFH-DA, DHR 123 is more selective for peroxynitrite and hydrogen peroxide in the presence of peroxidases .

Advanced Research Questions

Q. How can conflicting data arise when using DHR 123 to identify specific ROS species, and how can this be resolved?

DHR 123 reacts with multiple ROS (e.g., H₂O₂, ONOO⁻, HOCl), leading to ambiguous results. To distinguish sources:

  • Use pharmacological inhibitors: SOD (superoxide scavenger), catalase (H₂O₂ scavenger), or FeTPPS (peroxynitrite decomposition catalyst) .
  • Combine with complementary assays (e.g., MitoSOX for mitochondrial superoxide) .
  • Validate with fluorogenic substrates specific to individual ROS (e.g., Amplex Red for H₂O₂) .

Q. How can DHR 123 be used to assess mitochondrial dysfunction in non-mammalian systems?

In fungal studies (e.g., Cryptococcus neoformans), DHR 123 fluorescence intensity inversely correlates with mitochondrial membrane potential. Reduced fluorescence indicates mitochondrial damage, as seen in cells treated with o-vanillin, which disrupts redox homeostasis. Adjust protocols by optimizing dye concentration (e.g., 10 μM) and incubation time (5–10 minutes) for microbial cells .

Q. What methodological steps ensure accurate quantification of ROS using DHR 123 in flow cytometry?

  • Gating strategy : Exclude dead cells using DAPI or PI staining .
  • Calibration : Generate a standard curve using known concentrations of peroxynitrite or H₂O₂ to correlate fluorescence intensity with ROS levels .
  • Normalization : Express data as fold change relative to untreated controls .
  • Validation : Confirm results with inhibitors (e.g., MnTBAP for peroxynitrite scavenging) .

Q. How does DHR 123 perform in high-throughput screening (HTS) for drug-induced oxidative stress?

DHR 123 is compatible with microplate readers (Ex/Em ~488/543 nm). For HTS:

  • Use 96-well plates with ~10⁴ cells/well.
  • Pre-incubate with DHR 123 (10 μM, 30 minutes).
  • Add test compounds and measure fluorescence kinetics.
  • Include ROS inducers (e.g., antimycin A) and inhibitors (e.g., NAC) for assay validation .

Q. What are the critical considerations for using DHR 123 in immune cell studies, such as neutrophil respiratory burst assays?

  • Stimulation : Use PMA (50–100 nM) to activate NADPH oxidase .
  • Timing : Measure fluorescence within 30–45 minutes post-stimulation to capture peak ROS production .
  • Cell isolation : Avoid delays in processing blood samples, as granulocyte activation decreases over time .
  • Data interpretation : Gate neutrophils based on FSC/SSC profiles and compare FL1 shifts between treated and untreated cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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